molecular formula C8H5ClN2O B2725476 6-chloro-1,5-naphthyridin-2(1H)-one CAS No. 1394003-98-5

6-chloro-1,5-naphthyridin-2(1H)-one

Cat. No.: B2725476
CAS No.: 1394003-98-5
M. Wt: 180.59
InChI Key: JPPALMUZMRZGSL-UHFFFAOYSA-N
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Description

6-chloro-1,5-naphthyridin-2(1H)-one is a heterocyclic compound that belongs to the naphthyridine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of a chlorine atom at the 6th position and a keto group at the 2nd position contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-1,5-naphthyridin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 6-chloro-2-aminopyridine with ethyl acetoacetate in the presence of a base, followed by cyclization and oxidation steps.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory synthesis methods, focusing on yield, purity, and cost-effectiveness. Large-scale production might use continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

6-chloro-1,5-naphthyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The keto group can be further oxidized under strong oxidizing conditions.

    Reduction: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of a base or catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or other oxidized derivatives.

    Reduction: Formation of 6-chloro-1,5-naphthyridin-2(1H)-ol.

    Substitution: Formation of various substituted naphthyridines depending on the nucleophile used.

Scientific Research Applications

6-chloro-1,5-naphthyridin-2(1H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential lead compound for drug development.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-chloro-1,5-naphthyridin-2(1H)-one depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the chlorine atom and the keto group can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1,5-naphthyridin-2(1H)-one: Lacks the chlorine atom, which may result in different chemical and biological properties.

    6-bromo-1,5-naphthyridin-2(1H)-one: Similar structure with a bromine atom instead of chlorine, which can affect reactivity and biological activity.

    6-methyl-1,5-naphthyridin-2(1H)-one: Contains a methyl group instead of chlorine, leading to different steric and electronic effects.

Uniqueness

6-chloro-1,5-naphthyridin-2(1H)-one is unique due to the presence of the chlorine atom, which can significantly influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

6-chloro-1H-1,5-naphthyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O/c9-7-3-1-6-5(10-7)2-4-8(12)11-6/h1-4H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPPALMUZMRZGSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1NC(=O)C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1394003-98-5
Record name 6-chloro-1,5-naphthyridin-2(1H)-one
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